N-Desmethyl Tamoxifen Methanethiosulfonate
Overview
Description
N-Desmethyl Tamoxifen Methanethiosulfonate (N-DM-TMS) is a synthetic derivative of the anti-estrogen drug Tamoxifen. It is a highly potent and selective estrogen receptor modulator (SERM) that has been used in laboratory experiments to study the effects of estrogen on cell proliferation and apoptosis. N-DM-TMS has been used in a variety of research applications, including cancer research, endocrinology, and reproductive biology.
Scientific Research Applications
Application in Cancer Research
Field
The specific scientific field is Cancer Research .
Summary of the Application
Tamoxifen and its metabolites, including N-Desmethyl Tamoxifen, are used in the treatment of breast cancer. They are known to bind to estrogen receptors and inhibit estrogen-dependent cell growth and proliferation of estrogen receptor-positive mammary tumors .
Methods of Application
Tamoxifen is administered to adult female Sprague Dawley rats bearing carcinogen-induced mammary tumors. The administration of Tamoxifen results in a rapid serum decline of parent Tamoxifen but higher exposure of the metabolites .
Results or Outcomes
The administration of Tamoxifen for a short time resulted in a delayed induction of caspase activity and apoptosis within the mammary tumors. When Tamoxifen or N-Desmethyl Tamoxifen was added to human breast cancer cell lines in culture, each elicited a time- and dose-dependent induction of caspase activity, preceding apoptosis .
Application in Genetic Research
Field
The specific scientific field is Genetic Research .
Summary of the Application
Tamoxifen and its metabolites, including N-Desmethyl Tamoxifen, are used for inducible DNA recombination in mouse astroglia .
Methods of Application
Tamoxifen is injected into mice for inducible DNA recombination. Tamoxifen is oxidized in the liver by cytochrome P450 isoenzymes to N-Desmethyl Tamoxifen .
Results or Outcomes
The protocols of Tamoxifen injection for inducible DNA recombination in mouse astroglia have been refined. The quantification of genomic recombination allows determining the proportion of cell types in various brain regions .
Application in Pharmacodynamics
Field
The specific scientific field is Pharmacodynamics .
Summary of the Application
Tamoxifen and its metabolites, including N-Desmethyl Tamoxifen, have been studied for their role in activating caspases and inducing apoptosis in rat mammary tumors and in human breast cancer cell lines .
Methods of Application
Tamoxifen is injected subcutaneously in adult female Sprague Dawley rats bearing carcinogen-induced mammary tumors. This results in a rapid serum decline of parent Tamoxifen but higher exposure of the metabolites .
Results or Outcomes
The administration of Tamoxifen for a short time resulted in a delayed induction of caspase activity and apoptosis within the mammary tumors. When Tamoxifen, or N-Desmethyl Tamoxifen was added to human breast cancer cell lines in culture, each elicited a time- and dose-dependent induction of caspase activity, preceding apoptosis .
Application in Drug Interaction Studies
Field
The specific scientific field is Drug Interaction Studies .
Summary of the Application
Tamoxifen and its metabolites, including N-Desmethyl Tamoxifen, have been studied for their interactions with other drugs, such as the Selective Serotonin Reuptake Inhibitor Paroxetine .
Methods of Application
Tamoxifen and its metabolites were measured in the plasma of 12 women of known CYP2D6 genotype with breast cancer who were taking adjuvant Tamoxifen before and after 4 weeks of coadministered Paroxetine .
Results or Outcomes
Coadministration of Paroxetine decreased the plasma concentration of endoxifen. The data suggest that CYP2D6 genotype and drug interactions should be considered in women treated with Tamoxifen .
properties
IUPAC Name |
2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N-methyl-N-(2-methylsulfonylsulfanylethyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33NO3S2/c1-4-27(23-11-7-5-8-12-23)28(24-13-9-6-10-14-24)25-15-17-26(18-16-25)32-21-19-29(2)20-22-33-34(3,30)31/h5-18H,4,19-22H2,1-3H3/b28-27- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKOLRQKLGUPAC-DQSJHHFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)CCSS(=O)(=O)C)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)CCSS(=O)(=O)C)/C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Desmethyl Tamoxifen Methanethiosulfonate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.